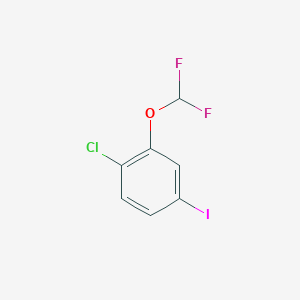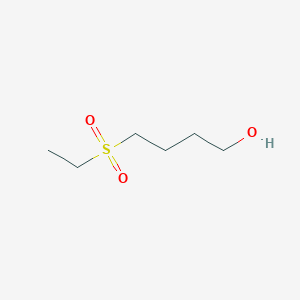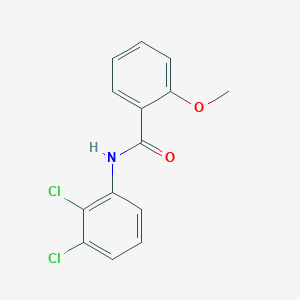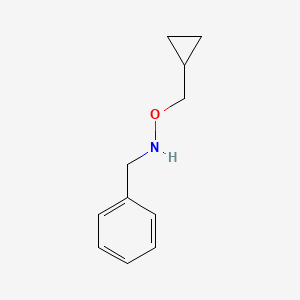
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol is an organic compound with the molecular formula C11H11NO3. It features a di-substituted acetylene residue capped at either end by di-methylhydroxy and 4-nitrobenzene groups
Méthodes De Préparation
The synthesis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol typically involves the reaction of 4-nitrobenzaldehyde with acetylene derivatives under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol has several scientific research applications:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound’s interactions with biological molecules are of interest in biochemical research.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, influencing its binding affinity and activity . Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparaison Avec Des Composés Similaires
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol can be compared with similar compounds like:
2-Methyl-4-phenylbut-3-yn-2-ol: Lacks the nitro group, resulting in different reactivity and applications.
2-Methyl-4-(3-nitrophenyl)but-3-yn-2-ol: Similar structure but with the nitro group in a different position, affecting its chemical behavior
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
33432-53-0 |
|---|---|
Formule moléculaire |
C11H11NO3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H11NO3/c1-11(2,13)8-7-9-3-5-10(6-4-9)12(14)15/h3-6,13H,1-2H3 |
Clé InChI |
NLMHPYBHXGYQJD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC1=CC=C(C=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(Phenylsulfanyl)methyl]benzoic acid](/img/structure/B12086499.png)


![(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12086516.png)



![3-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086541.png)


